molecular formula C5H10O5 B584081 D-xylulose-1-13C CAS No. 131771-46-5

D-xylulose-1-13C

Cat. No.: B584081
CAS No.: 131771-46-5
M. Wt: 151.122
InChI Key: ZAQJHHRNXZUBTE-HSGPOLEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-xylulose-1-13C: is a labeled form of xylulose, a pentose sugar that plays a crucial role in the pentose phosphate pathway. The labeling with carbon-13 at the first carbon position allows for detailed studies in metabolic research, particularly in tracing the metabolic pathways and understanding the biochemical processes involving xylulose.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-xylulose-1-13C typically involves the isomerization of D-[1-13C]xylose. This can be achieved using enzymes such as xylose isomerase, which catalyzes the conversion of xylose to xylulose. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be genetically engineered to overexpress xylose isomerase, facilitating the conversion of labeled xylose to labeled xylulose. The fermentation process is typically carried out in bioreactors under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: D-xylulose-1-13C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form D-[1-13C]xylonic acid.

    Reduction: It can be reduced to form D-[1-13C]xylitol.

    Isomerization: It can be isomerized to form D-[1-13C]ribulose.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid or potassium permanganate under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Isomerization: Enzymatic isomerization using xylose isomerase under buffered conditions.

Major Products:

    Oxidation: D-[1-13C]xylonic acid

    Reduction: D-[1-13C]xylitol

    Isomerization: D-[1-13C]ribulose

Scientific Research Applications

D-xylulose-1-13C is extensively used in scientific research, including:

Mechanism of Action

D-xylulose-1-13C exerts its effects primarily through its role in the pentose phosphate pathway. It is phosphorylated by xylulokinase to form this compound-5-phosphate, which then enters the non-oxidative phase of the pentose phosphate pathway. This pathway is crucial for the production of ribose-5-phosphate and NADPH, which are essential for nucleotide synthesis and reductive biosynthesis, respectively .

Comparison with Similar Compounds

    D-[1-13C]xylose: The precursor to D-xylulose-1-13C, used in similar metabolic studies.

    D-[1-13C]ribulose: An isomer of this compound, also used in metabolic research.

    D-[1-13C]xylitol: A reduced form of this compound, used in studies of sugar alcohol metabolism.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, allowing for precise tracing in metabolic studies. Its role in the pentose phosphate pathway and its ability to be converted into various other labeled compounds make it a versatile tool in biochemical and medical research .

Properties

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-HSGPOLEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)[13CH2]O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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